2-(1,3-Thiazol-5-yl)piperidine dihydrochloride
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Overview
Description
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a chemical compound that features a thiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of a thiazole derivative with a piperidine derivative under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is unique due to its combined thiazole and piperidine rings, which confer distinct chemical and biological properties.
Biological Activity
2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a heterocyclic compound that combines a thiazole ring with a piperidine moiety. This structural combination is significant in medicinal chemistry due to its diverse biological activities. The thiazole ring, with its nitrogen and sulfur atoms, contributes unique properties, while the piperidine enhances its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring followed by the introduction of the piperidine moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The compound's molecular structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₈H₁₃Cl₂N₃S |
Molecular Weight | 236.18 g/mol |
IUPAC Name | This compound |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Molecular docking studies have provided insights into its binding affinities and interaction modes with target proteins. For instance, it has been shown to modulate the activity of specific enzymes, which may lead to therapeutic effects in various disease models.
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cellular proliferation in cancer cell lines. It has been linked to the modulation of apoptosis pathways by affecting the expression levels of anti-apoptotic proteins like Mcl-1 .
- Antimicrobial Properties : Compounds containing thiazole rings are known for their antimicrobial effects. The presence of the thiazole moiety in this compound suggests potential activity against various bacterial strains.
- CNS Activity : Some derivatives of thiazole compounds have been studied for their neuroprotective effects and potential use in treating neurological disorders. This aspect warrants further investigation to establish specific effects on neurotransmitter systems.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and related compounds:
- Inhibition of CDK9 : A related thiazole compound was found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of Mcl-1 in human cancer cell lines. This suggests that similar mechanisms could be explored for this compound .
- Cytotoxicity Studies : Research demonstrated that compounds with thiazole structures exhibited varying degrees of cytotoxicity against different cancer cell lines. The effectiveness often correlated with structural modifications and substituents on the thiazole ring .
- Molecular Docking Studies : Computational studies have identified key interactions between this compound and target proteins involved in cancer progression and microbial resistance, providing a basis for further experimental validation.
Properties
Molecular Formula |
C8H14Cl2N2S |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
5-piperidin-2-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2;2*1H |
InChI Key |
KLUJQKVNKDZGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=CS2.Cl.Cl |
Origin of Product |
United States |
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